

Application Notes and Protocols for High-Throughput Screening with Fura-4F AM

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Compound of Interest

Compound Name: Fura-4F AM

Cat. No.: B12386679

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Introduction

Intracellular calcium (Ca^{2+}) is a critical second messenger involved in a myriad of cellular processes, making it a key target in drug discovery. High-throughput screening (HTS) of intracellular Ca^{2+} mobilization provides a robust method for identifying and characterizing modulators of G-protein coupled receptors (GPCRs), ion channels, and other targets that regulate Ca^{2+} signaling. **Fura-4F AM** is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular Ca^{2+} . As an acetoxymethyl (AM) ester, it is cell-permeant and becomes active after hydrolysis by intracellular esterases. Fura-4F is spectrally similar to the widely used Fura-2, but possesses a lower affinity for Ca^{2+} ($K_d \approx 770 \text{ nM}$), making it particularly well-suited for measuring higher intracellular Ca^{2+} concentrations that might saturate Fura-2. This ratiometric nature, involving dual-wavelength excitation (typically 340 nm and 380 nm) and single-wavelength emission (around 510 nm), minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, thereby enhancing data accuracy in HTS formats.

These application notes provide a comprehensive guide to utilizing **Fura-4F AM** for HTS campaigns, covering its mechanism, detailed experimental protocols, data analysis, and visualization of key pathways and workflows.

Properties and Advantages of Fura-4F AM in HTS

Fura-4F AM offers several advantages for high-throughput screening of intracellular calcium dynamics:

- **Ratiometric Measurement:** By taking the ratio of fluorescence intensities from two excitation wavelengths (340 nm and 380 nm), Fura-4F allows for a more accurate and reproducible quantification of intracellular Ca^{2+} concentrations, correcting for variables that can affect single-wavelength dyes.
- **Lower Calcium Affinity:** With a dissociation constant (K_d) of approximately 770 nM, Fura-4F is less likely to become saturated by high intracellular Ca^{2+} concentrations compared to higher-affinity dyes like Fura-2, enabling a broader dynamic range for detection.[1]
- **Suitability for Diverse Targets:** The probe is effective for screening a wide array of cellular targets that modulate intracellular Ca^{2+} , including Gq-coupled GPCRs and various ion channels.[2]
- **Compatibility with HTS Instrumentation:** **Fura-4F AM** assays can be readily adapted for use with fluorescence microplate readers equipped for dual-wavelength excitation, making it ideal for 96-well and 384-well plate formats.

Data Presentation

The following tables present illustrative quantitative data from a high-throughput screening assay monitoring GPCR activation. While this specific data was generated using the spectrally similar ratiometric indicator Fura-2 AM, it is representative of the results that can be obtained with **Fura-4F AM**. The experiments were conducted on HEK293 cells stably expressing a Gq-coupled receptor.

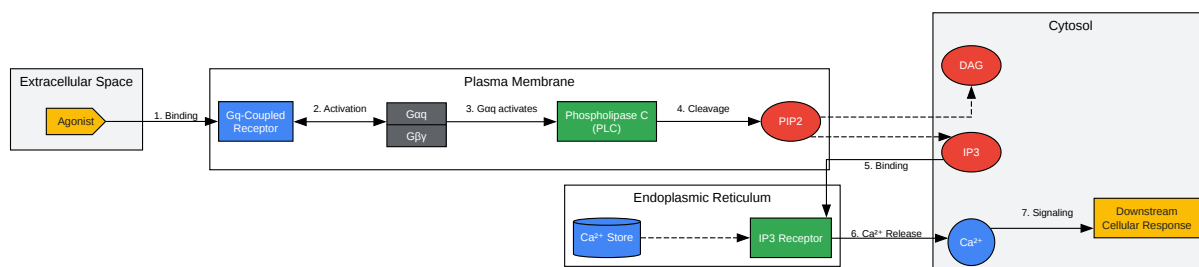
Table 1: Optimized Parameters for a Fura-based HTS Calcium Assay[3]

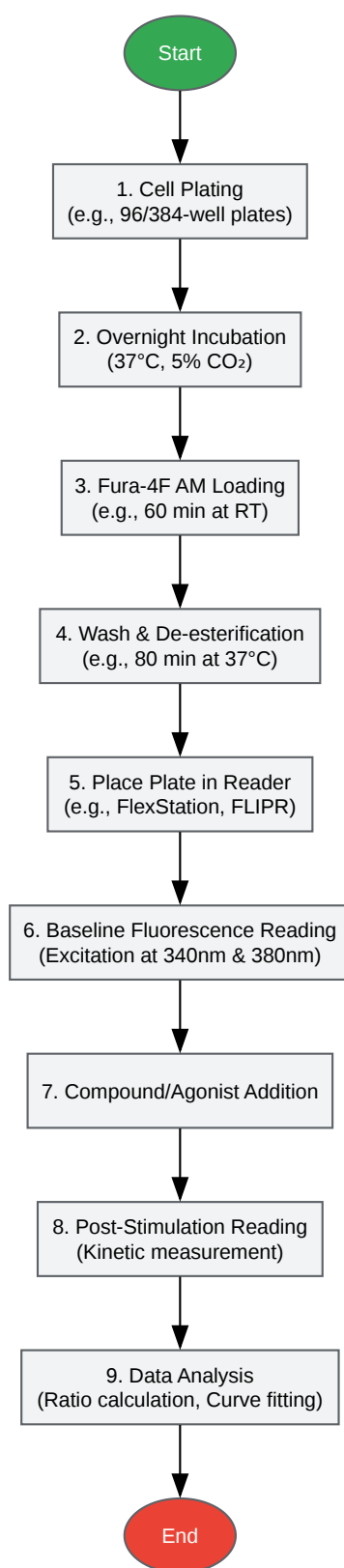
Parameter	Optimized Condition	Rationale
Cell Seeding Density (96-well)	4.5 x 10 ⁴ cells/well (plated 48h prior)	Ensures a confluent monolayer on the day of the assay.
Fura-4F AM Loading Concentration	2 µM	Provides sufficient signal without causing significant Ca ²⁺ buffering.
Pluronic F-127 Concentration	0.02% (in final loading buffer)	A non-ionic detergent that aids in the dispersion of the AM ester in aqueous solution.
Probenecid Concentration	2.5 mM	An organic anion transport inhibitor that reduces the leakage of the de-esterified dye from the cells.
Loading Temperature	Room Temperature	Minimizes dye compartmentalization into organelles.
Loading Incubation Time	60 minutes	Allows for sufficient uptake of the dye by the cells.
De-esterification Temperature	37°C	Promotes complete hydrolysis of the AM ester by intracellular esterases.
De-esterification Incubation Time	80 minutes	Ensures the dye is in its active, Ca ²⁺ -sensitive form.

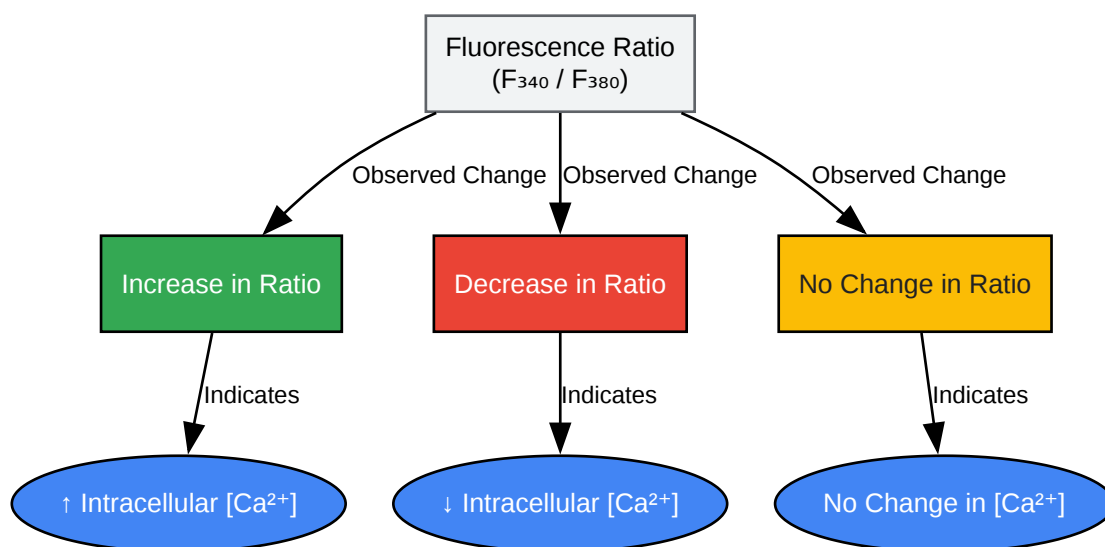
Table 2: Representative Agonist Dose-Response Data for a Gq-Coupled Receptor

Agonist Concentration (nM)	Peak Intracellular [Ca ²⁺] (nM) (Mean ± SEM)
0 (Basal)	98 ± 5
0.1	115 ± 7
1	152 ± 11
10	289 ± 18
100	453 ± 25
1000	510 ± 29
EC ₅₀	~25 nM

Mandatory Visualizations







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